ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate
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Overview
Description
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 4-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for hydrazones like this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]propanoate
- Ethyl (2E)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]propanoate
- Ethyl (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propanoate
Uniqueness
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar hydrazones.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9- |
InChI Key |
FILMOULYWLOUCM-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
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